

piperazine succinate receptor binding affinity vs native succinate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Piperazine succinate

CAS No.: 14396-13-5

Cat. No.: S6642555

Get Quote

Understanding Native Succinate Binding to SUCNR1

Recent groundbreaking research has revealed that the binding of native succinate to the SUCNR1 receptor is more complex than previously thought.

- **Two High-Affinity Binding Sites:** A 2024 study using molecular dynamics simulations discovered that the SUCNR1 receptor contains **two distinct high-affinity sites for succinate** [1].
- **Binding Pathways:** Succinate can reach these sites via different pathways. It is initially captured in an extracellular vestibule and can then either stay there or move down to a deeper orthosteric site. The study also identified frequent "sequential" or "bypassing" binding modes where two succinate molecules bind simultaneously [1].
- **Role in Activation:** The study proposes that the occupancy of **both high-affinity sites is likely required for the full activation** of SUCNR1, especially by high local concentrations of succinate [1].

The table below summarizes the key binding characteristics of native succinate to SUCNR1:

Feature	Description
Receptor Name	Succinate Receptor 1 (SUCNR1/GPR91) [1]
Native Ligand	Succinate [1]

Feature	Description
Identified Binding Sites	Two distinct high-affinity sites (an extracellular vestibule and an orthosteric site) [1]
Binding Pathways	Initial capture in extracellular vestibule, with movement to orthosteric site; "sequential" and "bypassing" modes for two succinate molecules [1]
Critical Structural Region	A five-arginine motif around the extracellular pole of TM-VI [1]
Activation Mechanism	Unlocking of ECL-2b; simultaneous binding of two succinate molecules is a frequent endpoint [1]

Experimental Methods for Determining Binding Affinity

To objectively compare the binding affinity of **piperazine succinate** versus native succinate, you would need to employ established biophysical and computational techniques. The following table outlines several relevant methods, some of which were used in the cited studies.

Method	Description	Application in Related Research
Isothermal Titration Calorimetry (ITC)	Directly measures heat change during binding to determine affinity (Kd), stoichiometry (n), and thermodynamics (ΔH , ΔS).	Used to characterize ultra-high-affinity solute-binding proteins; provides quantitative affinity data [2].
Molecular Dynamics (MD) Simulations	Computationally simulates physical movements of atoms and molecules over time to study binding pathways and stability.	Used to identify succinate binding pathways and sites in SUCNR1; metadynamics can calculate binding energy landscapes [1] [3].
Differential Scanning Fluorimetry (DSF)	Monitors protein thermal stability changes upon ligand binding through fluorescent dyes.	Employed in high-throughput screening to identify potential ligands for solute-binding proteins [2].

Method	Description	Application in Related Research
Machine Learning-based Prediction	Uses algorithms trained on known protein-ligand complexes to predict binding affinity from sequence or structure.	Tools like ProBound predict binding constants from sequencing data; PrankWeb predicts ligand-binding sites from 3D structures [4] [5].

The workflow for a typical binding study that combines these methods can be summarized as follows, from initial preparation to final validation:

How to Approach the Comparison

In the absence of direct data, your research can proceed by generating a comparison. Here is a potential pathway:

- **Obtain the Protein Structure:** The structure of SUCNR1 can be sourced from experimental data if available or from a high-confidence predictive model like AlphaFold 2 via the AlphaFold Database [4].
- **Predict Binding Sites:** Use a specialized server like **PrankWeb**, which incorporates the P2Rank algorithm, to identify potential binding pockets on the receptor structure for both succinate and **piperazine succinate** [4].
- **Perform Docking and Simulations:** Conduct molecular docking to pose both molecules in the predicted binding sites. Follow this with extensive **Molecular Dynamics (MD) simulations** to analyze the stability of the binding pose, interaction fingerprints, and calculate relative binding free energies [1] [3].
- **Experimental Validation:** The computational predictions must be validated experimentally. **ITC** is the gold standard for directly measuring binding affinity in solution. Site-directed mutagenesis of key residues (like the five-arginine motif identified in the research) can confirm the predicted binding site [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Molecular dynamics-based identification of binding ... [pubmed.ncbi.nlm.nih.gov]
2. The ultra-high affinity transport proteins of ubiquitous ... [pmc.ncbi.nlm.nih.gov]
3. An Integrated Deep Learning and Molecular Dynamics ... [pmc.ncbi.nlm.nih.gov]
4. PrankWeb 3: accelerated ligand-binding site predictions for ... [pmc.ncbi.nlm.nih.gov]
5. Prediction of protein–ligand binding affinity from ... [nature.com]

To cite this document: Smolecule. [piperazine succinate receptor binding affinity vs native succinate]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b6642555#piperazine-succinate-receptor-binding-affinity-vs-native-succinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com